![molecular formula C17H23N3O3 B500203 1-(Cyclohexylamino)-3-[4-(1,3,4-oxadiazol-2-yl)phenoxy]propan-2-ol CAS No. 756490-83-2](/img/structure/B500203.png)
1-(Cyclohexylamino)-3-[4-(1,3,4-oxadiazol-2-yl)phenoxy]propan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Cyclohexylamino)-3-[4-(1,3,4-oxadiazol-2-yl)phenoxy]propan-2-ol, also known as CGP 12177, is a selective β-adrenergic receptor antagonist. It is a synthetic compound that has been widely used in scientific research to investigate the physiological and biochemical effects of β-adrenergic receptors.
Mecanismo De Acción
1-(Cyclohexylamino)-3-[4-(1,3,4-oxadiazol-2-yl)phenoxy]propan-2-ol 12177 acts as a selective antagonist of β-adrenergic receptors. It binds to the β-adrenergic receptor and blocks the binding of endogenous ligands, such as epinephrine and norepinephrine. This results in a decrease in the activity of the β-adrenergic receptor signaling pathway.
Biochemical and Physiological Effects:
1-(Cyclohexylamino)-3-[4-(1,3,4-oxadiazol-2-yl)phenoxy]propan-2-ol 12177 has been shown to have a variety of biochemical and physiological effects. It has been found to decrease heart rate and cardiac output, reduce lipolysis, and increase insulin secretion. It has also been shown to increase thermogenesis and energy expenditure.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-(Cyclohexylamino)-3-[4-(1,3,4-oxadiazol-2-yl)phenoxy]propan-2-ol 12177 in lab experiments is its selectivity for β-adrenergic receptors. This allows researchers to specifically investigate the role of β-adrenergic receptors in various physiological processes. However, one limitation of using 1-(Cyclohexylamino)-3-[4-(1,3,4-oxadiazol-2-yl)phenoxy]propan-2-ol 12177 is that it has a relatively short half-life in vivo, which may limit its usefulness in certain experiments.
Direcciones Futuras
There are several future directions for research involving 1-(Cyclohexylamino)-3-[4-(1,3,4-oxadiazol-2-yl)phenoxy]propan-2-ol 12177. One area of interest is the role of β-adrenergic receptors in the regulation of metabolism and energy expenditure. Another area of interest is the development of more selective β-adrenergic receptor antagonists that can be used to investigate the specific roles of different β-adrenergic receptor subtypes. Additionally, the use of 1-(Cyclohexylamino)-3-[4-(1,3,4-oxadiazol-2-yl)phenoxy]propan-2-ol 12177 in combination with other drugs or therapies may provide new insights into the regulation of physiological processes.
Métodos De Síntesis
The synthesis of 1-(Cyclohexylamino)-3-[4-(1,3,4-oxadiazol-2-yl)phenoxy]propan-2-ol 12177 involves a multi-step process that includes the reaction of 4-(1,3,4-oxadiazol-2-yl)phenol with epichlorohydrin to produce 4-(2,3-epoxypropoxy)-1,3,4-oxadiazole. This intermediate is then reacted with cyclohexylamine to produce 1-(cyclohexylamino)-3-[4-(1,3,4-oxadiazol-2-yl)phenoxy]propan-2-ol.
Aplicaciones Científicas De Investigación
1-(Cyclohexylamino)-3-[4-(1,3,4-oxadiazol-2-yl)phenoxy]propan-2-ol 12177 has been extensively used in scientific research to investigate the physiological and biochemical effects of β-adrenergic receptors. It has been used to study the role of β-adrenergic receptors in various physiological processes, including cardiovascular function, metabolism, and thermogenesis.
Propiedades
IUPAC Name |
1-(cyclohexylamino)-3-[4-(1,3,4-oxadiazol-2-yl)phenoxy]propan-2-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O3/c21-15(10-18-14-4-2-1-3-5-14)11-22-16-8-6-13(7-9-16)17-20-19-12-23-17/h6-9,12,14-15,18,21H,1-5,10-11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRLGJJHDSDWGRN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NCC(COC2=CC=C(C=C2)C3=NN=CO3)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Cyclohexylamino)-3-[4-(1,3,4-oxadiazol-2-yl)phenoxy]propan-2-ol |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.